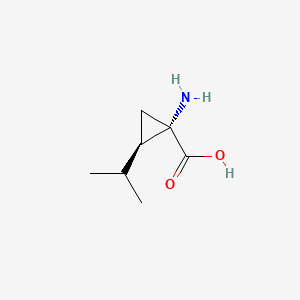
Creatinine-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Creatinine-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of creatinine, a breakdown product of creatine phosphate in muscle, which is usually produced at a fairly constant rate by the body. The “13C4” label indicates that four carbon atoms in the creatinine molecule are replaced with the carbon-13 isotope, making it useful for various analytical and diagnostic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Creatinine-13C4 typically involves the incorporation of carbon-13 labeled precursors into the creatinine molecule. One common method is to start with 13C-labeled glycine, which undergoes a series of reactions to form creatine. The creatine is then converted to creatinine through a non-enzymatic dehydration process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized reactors and purification systems to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Creatinine-13C4 can undergo various chemical reactions, including:
Oxidation: Creatinine can be oxidized to form creatine and other by-products.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Creatinine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields creatine and other oxidized derivatives.
科学的研究の応用
Creatinine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and rates of creatinine metabolism.
Biology: Helps in studying muscle metabolism and energy production.
Medicine: Used in diagnostic tests to measure kidney function and muscle mass.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
The primary mechanism of action for Creatinine-13C4 involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the molecule through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This helps in understanding the molecular targets and pathways involved in creatinine metabolism and its related physiological effects.
類似化合物との比較
Similar Compounds
Creatine: The precursor to creatinine, involved in energy storage in muscles.
Phosphocreatine: A phosphorylated form of creatine, which serves as a rapid reserve of high-energy phosphates in muscle cells.
Creatinine-13C: A similar isotope-labeled compound but with fewer carbon-13 atoms.
Uniqueness
Creatinine-13C4 is unique due to its specific labeling with four carbon-13 atoms, making it particularly useful for detailed metabolic studies. This level of labeling provides more precise data compared to compounds with fewer labeled atoms.
特性
CAS番号 |
1286953-05-6 |
|---|---|
分子式 |
¹³C₄H₇N₃O |
分子量 |
117.09 |
同義語 |
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-13C4; 1-Methylglycocyamidine-_x000B_13C4; 1-Methylhydantoin-2-imide-13C4; 2-Amino-1-methyl-1,5-dihydroimidazol_x000B_-4-one-13C4; 2-Amino-1-methylimidazolin-4-one-13C4; NSC 13123-13C4; TEGO Cosmo C 250-13C4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


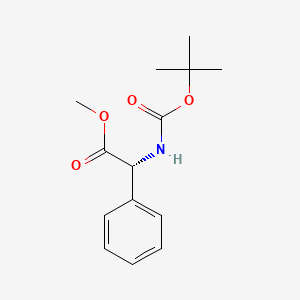
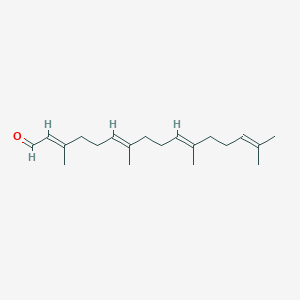
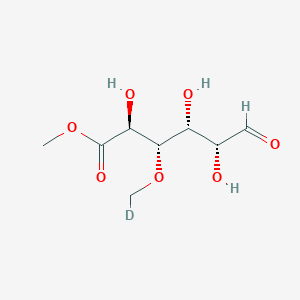


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
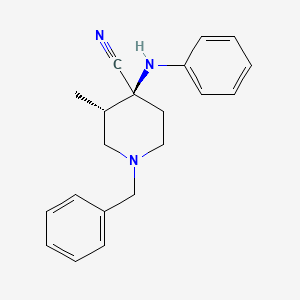
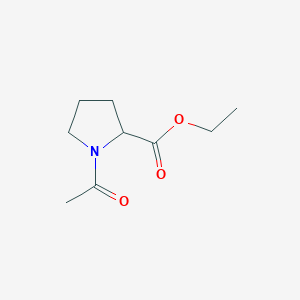
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)
